Cas no 401566-77-6 (Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate)

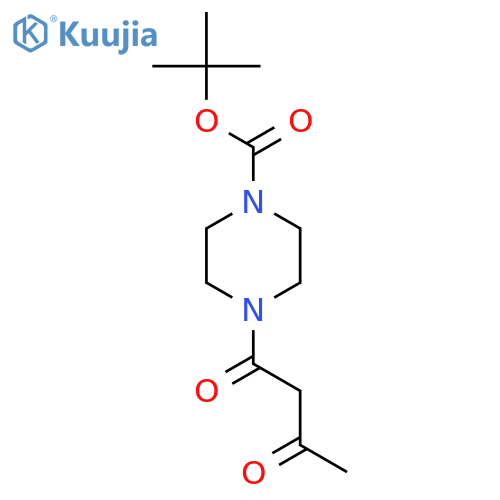

401566-77-6 structure

商品名:Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

CAS番号:401566-77-6

MF:C13H22N2O4

メガワット:270.324783802032

MDL:MFCD22376654

CID:2092842

PubChem ID:22028659

Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

- tert-butyl 4-acetoacetylpiperazine-1-carboxylate

- 1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester

- IDSUGFWKJSGGAU-UHFFFAOYSA-N

- 4108AH

- SB17651

- AK151461

- AX8288070

- 1-acetoacetyl-4-tert-butoxycarbonylpiperazine

- ST24049948

- 1-acetoacetyl-4-tert-butoxycarbonyl piperazine

- 1-Piperazinecarboxylic acid,4-(1,3-dioxobutyl)-,1,1-diMethylethyl ester

- 1-Piperazinecarboxylicacid,4-(1,3-dioxobutyl)-,1,1-dimethylethyle

- CS-13112

- AKOS024259278

- tert-Butyl4-(3-oxobutanoyl)piperazine-1-carboxylate

- 401566-77-6

- BRA56677

- CS-M1677

- SCHEMBL2708749

- DB-321636

- Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

-

- MDL: MFCD22376654

- インチ: 1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3

- InChIKey: IDSUGFWKJSGGAU-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C([H])([H])C([H])([H])N(C(C([H])([H])C(C([H])([H])[H])=O)=O)C([H])([H])C1([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 270.158

- どういたいしつりょう: 270.158

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.9

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.139±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 411.3±40.0 °C(Predicted)

- ようかいど: 微溶性(13 g/l)(25ºC)、

Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B872623-100mg |

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |

401566-77-6 | 100mg |

$ 95.00 | 2022-06-06 | ||

| Chemenu | CM169221-5g |

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |

401566-77-6 | 95% | 5g |

$*** | 2023-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11530-1g |

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |

401566-77-6 | 1g |

¥4832.0 | 2021-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7139-1G |

tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |

401566-77-6 | 95% | 1g |

¥ 2,059.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059280-5g |

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |

401566-77-6 | 97% | 5g |

¥10135.00 | 2024-05-15 | |

| A2B Chem LLC | AF67895-1g |

1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-diMethylethyl ester |

401566-77-6 | 97% | 1g |

$490.00 | 2024-04-20 | |

| Aaron | AR00C71F-100mg |

1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester |

401566-77-6 | 98% | 100mg |

$112.00 | 2025-02-10 | |

| A2B Chem LLC | AF67895-100mg |

1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-diMethylethyl ester |

401566-77-6 | 97% | 100mg |

$149.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7139-5g |

tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |

401566-77-6 | 95% | 5g |

¥7685.0 | 2024-04-19 | |

| Ambeed | A467742-100mg |

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |

401566-77-6 | 95% | 100mg |

$161.0 | 2025-02-27 |

Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

401566-77-6 (Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 152840-81-8(Valine-1-13C (9CI))

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:401566-77-6)Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):188.0/395.0/1160.0